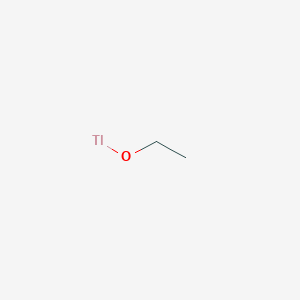

Thallium (I) ethanolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thallium (I) ethanolate, also known as this compound, is a useful research compound. Its molecular formula is C2H6OTl and its molecular weight is 250.45 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: Thallium (I) ethanolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to thallium (III) compounds using strong oxidizing agents such as nitric acid or chlorine.

Reduction: this compound can be reduced to metallic thallium using reducing agents like hydrogen gas or sodium borohydride.

Substitution: this compound can undergo substitution reactions with halogens to form thallium halides.

Major Products:

Oxidation: Thallium (III) nitrate or thallium (III) chloride.

Reduction: Metallic thallium.

Substitution: Thallium chloride, thallium bromide, or thallium iodide.

Applications De Recherche Scientifique

Thallium (I) ethanolate has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions due to its strong oxidizing properties[][1].

Mécanisme D'action

Thallium (I) ethanolate exerts its effects primarily through its strong oxidizing properties. It can disrupt cellular processes by interfering with the function of enzymes and proteins. Thallium ions can replace potassium ions in biological systems, leading to disruptions in cellular homeostasis and metabolic processes. This can result in oxidative stress, mitochondrial dysfunction, and cell death .

Comparaison Avec Des Composés Similaires

Thallium (I) hydroxide: Similar in terms of its oxidation state and reactivity but differs in its solubility and specific applications.

Thallium (I) bromide: Similar in terms of its oxidation state and reactivity but differs in its physical properties and specific applications.

Thallium (I) chloride: Similar in terms of its oxidation state and reactivity but differs in its physical properties and specific applications.

Activité Biologique

Thallium (I) ethanolate, a compound of thallium, has garnered attention due to its significant biological activity, particularly its toxicity and effects on cellular metabolism. This article explores the biological implications of this compound, including its mechanisms of action, toxicological effects, and relevant case studies.

This compound is an organothallium compound with the formula C2H5OTl. As a thallium salt, it exhibits properties typical of thallium compounds, including high toxicity. The compound is known to interfere with various biochemical processes in living organisms:

- Potassium Transport Interference : Thallium ions mimic potassium ions due to their similar ionic radii, leading to disruptions in potassium-dependent processes such as those mediated by Na+/K+-ATPase. This interference can affect muscle contraction and neuronal signaling .

- Mitochondrial Dysfunction : Thallium binds to thiol groups in proteins, particularly in mitochondrial membranes, disrupting oxidative phosphorylation and ATP production. This can lead to increased oxidative stress within cells .

- Alterations in Energy Metabolism : Research has shown that thallium exposure results in significant changes in energy metabolism, as indicated by increased lactate and ethanol production in cell cultures. For instance, lactate levels increased significantly in thallium-treated immortalized hippocampal neurons .

Toxicological Effects

The toxicity of this compound is well-documented, with both acute and chronic exposure leading to severe health consequences:

- Acute Toxicity : Oral intake of thallium can be lethal at doses ranging from 20 to 60 mg/kg body weight. Symptoms include anorexia, vomiting, mental depression, hair loss, and respiratory failure . The biological half-life of thallium in urine ranges from 3 to 12.5 days, depending on exposure duration and individual factors .

- Chronic Toxicity : Chronic exposure can result in prolonged retention of thallium in body tissues such as bones and kidneys. This can lead to persistent symptoms even after cessation of exposure .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cell Culture Studies : A study involving immortalized hippocampal neurons demonstrated that exposure to thallium at concentrations as low as 10 µg/L significantly increased lactate and ethanol production after 24 hours. The ethanol concentration reached up to 0.58 mmol/L following treatment .

- Toxicological Reviews : Comprehensive reviews have highlighted the mechanisms through which thallium induces toxicity, including oxidative stress induction and disruption of mitochondrial function. These reviews compile data from various animal studies illustrating the effects of thallium compounds on health outcomes .

- Clinical Observations : Clinical data indicate that individuals exposed to high levels of thallium exhibit symptoms consistent with both acute and chronic poisoning. Long-term studies have shown that even after exposure ends, individuals may continue to show elevated levels of thallium in biological samples for extended periods .

Summary Table of Biological Effects

Propriétés

Numéro CAS |

20398-06-5 |

|---|---|

Formule moléculaire |

C2H6OTl |

Poids moléculaire |

250.45 g/mol |

Nom IUPAC |

ethanolate;thallium(1+) |

InChI |

InChI=1S/C2H6O.Tl/c1-2-3;/h3H,2H2,1H3; |

Clé InChI |

ZWYFUZVIDNRFQU-UHFFFAOYSA-N |

SMILES |

CC[O-].[Tl+] |

SMILES canonique |

CCO.[Tl] |

Key on ui other cas no. |

20398-06-5 |

Pictogrammes |

Acute Toxic; Health Hazard; Environmental Hazard |

Synonymes |

thallium ethoxide thallous ethoxide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.